Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is significant in various chemical and biological applications. Its structure includes a dihydropyridine ring substituted with ethyl, hydroxy, methoxy, and carboxylate groups, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylates to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylates, while reduction can produce dihydropyridine alcohols.
Scientific Research Applications
3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in cardiovascular and neuroprotective therapies.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, in medicinal applications, it may inhibit certain enzymes or activate receptors, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine
- 4-(4-Hydroxy-3-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, hydroxy, methoxy, and carboxylate groups differentiates it from other dihydropyridine derivatives, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO6/c1-5-25-18(22)13-10-20(3)11-14(19(23)26-6-2)17(13)12-7-8-15(21)16(9-12)24-4/h7-11,17,21H,5-6H2,1-4H3 |
InChI Key |
BAJNXFZYSNHWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.